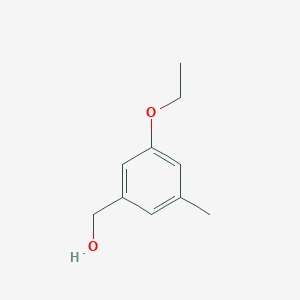

(3-Ethoxy-5-methyl-phenyl)-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(3-ethoxy-5-methylphenyl)methanol |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-5-8(2)4-9(6-10)7-11/h4-6,11H,3,7H2,1-2H3 |

InChI Key |

YGAQEYCLSNKRPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

(3-Ethoxy-5-methyl-phenyl)-methanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (3-Ethoxy-5-methyl-phenyl)-methanol

Introduction

This compound is an aromatic alcohol characterized by a benzene ring substituted with an ethoxy, a methyl, and a hydroxymethyl group at positions 3, 5, and 1, respectively. As a derivative of benzyl alcohol, it possesses a reactive benzylic hydroxyl group, making it a potentially valuable intermediate in organic synthesis. The presence of both electron-donating ethoxy and methyl groups on the aromatic ring is anticipated to influence its electronic properties and reactivity. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected spectroscopic signature, offering a foundational resource for its potential use in pharmaceutical and materials science research. Aromatic alcohols like benzyl alcohol and its derivatives are widely used as solvents, preservatives, and intermediates in the synthesis of a variety of compounds.[1][2]

Proposed Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound is through the reduction of its corresponding aldehyde, 3-ethoxy-5-methylbenzaldehyde. This transformation is a fundamental process in organic chemistry, often achieved with high selectivity and yield using mild reducing agents.[3]

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3-Ethoxy-5-methylbenzaldehyde

This protocol is based on well-established procedures for the reduction of aromatic aldehydes.[3]

Materials:

-

3-Ethoxy-5-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-ethoxy-5-methylbenzaldehyde (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions. Rationale: Portion-wise addition helps to control the exothermic reaction and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Predicted Physicochemical Properties

The physical properties of this compound are predicted based on its molecular structure and by comparison with analogous compounds such as 3,5-dimethylbenzyl alcohol.[4][5][6][7][8] The presence of the hydroxyl group allows for hydrogen bonding, which is expected to result in a higher boiling point compared to non-hydroxylated analogues of similar molecular weight.[9]

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 g/mol | - |

| Appearance | Colorless liquid or low-melting solid | Similar to other substituted benzyl alcohols like 3,5-dimethylbenzyl alcohol.[7][8] |

| Boiling Point | > 200 °C | Higher than non-polar compounds of similar mass due to hydrogen bonding.[9] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | The polar hydroxyl group imparts some water solubility, but the larger hydrophobic aromatic ring limits it.[4] |

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on established principles and data from structurally related compounds.[10][11][12]

¹H NMR Spectroscopy

(Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | s | 1H | Ar-H (H2 or H6) | Aromatic protons in an electron-rich ring. |

| ~6.75 | s | 1H | Ar-H (H4) | Aromatic proton between two electron-donating groups. |

| ~4.65 | s | 2H | -CH ₂OH | Benzylic protons adjacent to a hydroxyl group. |

| ~4.00 | q | 2H | -OCH ₂CH₃ | Methylene protons of the ethoxy group, split by the methyl group. |

| ~2.30 | s | 3H | Ar-CH ₃ | Methyl protons attached to the aromatic ring. |

| ~1.80 | t | 1H | -CH₂OH | Hydroxyl proton, may be a broad singlet and its position can vary with concentration. |

| ~1.40 | t | 3H | -OCH₂CH ₃ | Methyl protons of the ethoxy group, split by the methylene group. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | C -OEt | Aromatic carbon attached to the electron-donating ethoxy group. |

| ~142.0 | C -CH₂OH | Aromatic carbon bearing the hydroxymethyl group. |

| ~139.0 | C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~122.0 | Ar-C H | Aromatic methine carbon. |

| ~114.0 | Ar-C H | Aromatic methine carbon shielded by electron-donating groups. |

| ~112.0 | Ar-C H | Aromatic methine carbon shielded by electron-donating groups. |

| ~65.0 | -C H₂OH | Benzylic carbon. |

| ~63.5 | -OC H₂CH₃ | Methylene carbon of the ethoxy group. |

| ~21.5 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |

| ~15.0 | -OCH₂C H₃ | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3600-3200 (broad) | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding.[13][14][15] |

| 3100-3000 | C-H stretch (aromatic) | Typical for C-H bonds on a benzene ring.[16] |

| 2980-2850 | C-H stretch (aliphatic) | Corresponding to the CH₂ and CH₃ groups.[16] |

| 1600, 1580, 1470 | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring.[17] |

| 1250-1200 | C-O stretch (aryl ether) | Asymmetric C-O-C stretch of the ethoxy group. |

| 1050-1000 | C-O stretch (primary alcohol) | Characteristic of the C-O bond in the hydroxymethyl group.[17] |

Mass Spectrometry (MS)

| m/z | Proposed Fragment | Rationale |

| 166 | [M]⁺ | Molecular ion peak. |

| 149 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 137 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 121 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 79 | [C₆H₇]⁺ | A common fragment in the mass spectra of benzyl alcohols, formed through rearrangement and loss of CO from the tropylium cation intermediate.[18] |

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the benzylic alcohol functional group. The electron-donating nature of the ethoxy and methyl substituents on the aromatic ring is expected to enhance the stability of any carbocation intermediate formed at the benzylic position, thereby influencing the rates of certain reactions.[19]

Key Reactions

Caption: Key reactions of this compound.

-

Oxidation: As a primary benzylic alcohol, it can be oxidized to the corresponding aldehyde, 3-ethoxy-5-methylbenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (KMnO₄) would likely lead to the formation of 3-ethoxy-5-methylbenzoic acid.[19]

-

Substitution: The hydroxyl group can be substituted by halides to form the corresponding benzyl halides. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The electron-donating groups on the ring would facilitate Sₙ1-type reactions.[19]

-

Etherification: In the presence of an acid catalyst, this compound can react with other alcohols to form ethers. Self-condensation to form the corresponding dibenzyl ether is also a possibility, particularly at elevated temperatures.[20][21][22][23]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will produce the corresponding esters.

Potential Applications in Drug Development

Substituted benzyl alcohols and their derivatives are important structural motifs in medicinal chemistry.[2][24][25] The specific substitution pattern of this compound, with its moderate lipophilicity and hydrogen bonding capability, makes it an interesting scaffold for the synthesis of novel compounds with potential biological activity. The ethoxy and methyl groups can modulate the pharmacokinetic properties of a molecule, and the benzylic alcohol provides a handle for further chemical modification.

Conclusion

This compound, while not extensively characterized in the literature, presents as a molecule with predictable and versatile chemical properties based on its structure as a substituted benzyl alcohol. This guide provides a robust theoretical framework for its synthesis, characterization, and reactivity, intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis. The predictive nature of this data underscores the opportunity for further experimental investigation to validate and expand upon these findings.

References

-

Aromatic alcohol. (n.d.). Grokipedia. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. Retrieved February 13, 2026, from [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019, August 24). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

-

3,5-Dimethylbenzyl alcohol. (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

-

Fragmentation of different functional groups. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]

-

Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. (n.d.). Canadian Science Publishing. Retrieved February 13, 2026, from [Link]

-

3,5-dimethyl benzyl alcohol, 27129-87-9. (n.d.). The Good Scents Company. Retrieved February 13, 2026, from [Link]

-

Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]

-

Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. (2022, April 9). PubMed. Retrieved February 13, 2026, from [Link]

-

Physical Properties of Alcohols and Phenols. (2026, January 6). CK-12 Foundation. Retrieved February 13, 2026, from [Link]

-

Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

-

Etherification reactions of para-substituted benzyl alcohol derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

IR spectra in the νOH stretching region of A) benzyl alcohols,... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023, November 13). ACS Omega. Retrieved February 13, 2026, from [Link]

-

Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

3,5-Dimethoxybenzyl alcohol. (n.d.). Seven Chongqing Chemdad Co. Retrieved February 13, 2026, from [Link]

-

23.2 Physical Properties of Alcohols. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 13, 2026, from [Link]

-

Properties of Alcohol: Key Physical & Chemical Features. (n.d.). Vedantu. Retrieved February 13, 2026, from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta. Retrieved February 13, 2026, from [Link]

-

The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. (n.d.). BYJU'S. Retrieved February 13, 2026, from [Link]

-

Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

- Preparation method of 3,5-dihydroxybenzyl alcohol. (n.d.). Google Patents.

-

Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. (n.d.). American Institute of Chemists. Retrieved February 13, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PMC. Retrieved February 13, 2026, from [Link]

-

Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. (n.d.). Retrieved February 13, 2026, from [Link]

-

Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

expt 11 benzyl alcohol IR and NMR video. (2018, January 23). YouTube. Retrieved February 13, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. Retrieved February 13, 2026, from [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021, August 9). Publications. Retrieved February 13, 2026, from [Link]

-

What is Benzyl Alcohol used for? (2024, June 14). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

-

The conversion of Benzaldehyde into benzyl alcohol takes place by:(A). (2025, March 4). askIITians. Retrieved February 13, 2026, from [Link]

- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

The benzyl alcohol conversion and benzaldehyde yield for complex (1) in... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Benzyl Alcohol: Applications Across Various Industries. (2022, September 10). Prakash Chemicals International. Retrieved February 13, 2026, from [Link]

-

Benzaldehyde, 4-ethoxy-3-hydroxy. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

What Are the Applications of Benzyl Alcohol? (n.d.). Taizhou Suze Chemical Materials Co., Ltd. Retrieved February 13, 2026, from [Link]

-

4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scent.vn [scent.vn]

- 5. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3,5-dimethyl benzyl alcohol, 27129-87-9 [thegoodscentscompany.com]

- 8. L14726.14 [thermofisher.cn]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 17. m.youtube.com [m.youtube.com]

- 18. scispace.com [scispace.com]

- 19. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzyl Ethers [organic-chemistry.org]

- 24. chemimpex.com [chemimpex.com]

- 25. Benzyl Alcohol: Applications Across Various Industries [pciplindia.com]

(3-Ethoxy-5-methyl-phenyl)-methanol structural analysis

An In-Depth Technical Guide to the Structural Analysis of (3-Ethoxy-5-methyl-phenyl)-methanol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a substituted aromatic alcohol of interest to researchers in synthetic chemistry and drug development. Moving beyond a simple recitation of analytical data, this document details the strategic application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We emphasize the causality behind experimental choices and data interpretation, offering field-proven insights to ensure a robust and validated structural assignment. This guide is designed to serve as a practical reference for scientists engaged in the characterization of novel organic molecules.

Introduction and Molecular Overview

This compound belongs to the benzyl alcohol class of compounds, which are foundational structures in organic chemistry.[1] The unique substitution pattern on the aromatic ring—an ethoxy group, a methyl group, and a hydroxymethyl group at the 1, 3, and 5 positions—imparts specific chemical and physical properties that influence its reactivity and potential biological activity. Accurate structural verification is the bedrock of any further investigation, from reaction kinetics to pharmacological screening.[2] This guide presents a multi-faceted analytical workflow designed to unequivocally confirm the molecular structure of this target compound.

Below is a diagram of the target molecule, this compound, with key functional groups highlighted.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR to map out the precise connectivity of the target compound.

Expertise & Rationale: ¹H NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration). For this compound, we expect distinct signals for the ethoxy, methyl, hydroxymethyl, aromatic, and hydroxyl protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| -CH₂OH (Hydroxyl) | ~1.5 - 2.5 | Singlet (broad) | 1H | Labile proton, chemical shift can vary with concentration and solvent. |

| -OCH₂CH₃ (Ethoxy) | ~1.40 | Triplet (t) | 3H | Shielded alkyl protons coupled to the adjacent methylene group. |

| Ar-CH₃ (Methyl) | ~2.35 | Singlet (s) | 3H | Benzylic methyl protons, slightly deshielded by the aromatic ring. |

| -OCH₂ CH₃ (Ethoxy) | ~4.05 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent oxygen atom and coupled to the methyl group.[3][4] |

| Ar-CH₂ OH (Hydroxymethyl) | ~4.65 | Singlet (s) | 2H | Benzylic methylene protons deshielded by the aromatic ring and the hydroxyl group. |

| Aromatic Protons (Ar-H) | ~6.70 - 6.85 | Singlets (s) or multiplets (m) | 3H | Protons on the electron-rich aromatic ring. Their distinct positions may lead to separate, closely spaced signals. |

Expertise & Rationale: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, providing a unique fingerprint of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -OCH₂C H₃ (Ethoxy) | ~15.0 | Standard chemical shift for a terminal methyl group in an ethoxy substituent. |

| Ar-C H₃ (Methyl) | ~21.5 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| -OC H₂CH₃ (Ethoxy) | ~63.5 | Carbon adjacent to an ether oxygen is significantly deshielded.[5][6] |

| Ar-C H₂OH (Hydroxymethyl) | ~65.0 | Benzylic carbon attached to an oxygen atom. |

| Aromatic Carbons (Ar-C) | ~112 - 145 | Aromatic carbons appear in a wide range. Carbons attached to oxygen will be further downfield. |

| Ar-C -OCH₂CH₃ | ~159.0 | Aromatic carbon directly bonded to the highly electronegative oxygen of the ethoxy group. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.[7]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and enhances the signal-to-noise ratio.

-

Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

-

Integrate the ¹H signals and assign the multiplicities and chemical shifts for all peaks.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of analysis.

Expertise & Rationale: Interpreting the Mass Spectrum

Upon electron impact, this compound will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion will then undergo characteristic fragmentation. The molecular weight of C₁₀H₁₄O₂ is 166.22 g/mol .

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 166 | [M]⁺• | Molecular Ion |

| 149 | [M - OH]⁺ | Loss of the hydroxyl radical, a common fragmentation for alcohols. |

| 137 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 121 | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy group. |

| 108 | [M - C₃H₆O]⁺• | Complex rearrangement and loss. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds, formed after rearrangement.[8] |

| 79 | [C₆H₇]⁺ | A common fragment from benzyl alcohol derivatives.[8][9] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the side chain. |

digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];MolIon [label="Molecular Ion (M⁺•)\nm/z = 166"]; Frag149 [label="[M - OH]⁺\nm/z = 149"]; Frag137 [label="[M - CH₂OH]⁺\nm/z = 137"]; Frag91 [label="Tropylium Ion\n[C₇H₇]⁺\nm/z = 91"]; Frag77 [label="Phenyl Cation\n[C₆H₅]⁺\nm/z = 77"];

MolIon -> Frag149 [label="- •OH"]; MolIon -> Frag137 [label="- •CH₂OH"]; MolIon -> Frag91 [label="Rearrangement & Cleavage", style=dashed]; Frag91 -> Frag77 [label="- CH₂"]; }

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis, as it separates the sample from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

GC Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library data (e.g., NIST).[9]

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Rationale: Key IR Absorptions

The IR spectrum will confirm the presence of the hydroxyl (-OH), C-O ether, and aromatic C-H bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale for Prediction |

| ~3350 (broad) | O-H (Alcohol) | Stretching | The broadness is due to hydrogen bonding. |

| ~3030 | C-H (Aromatic) | Stretching | Characteristic for sp² C-H bonds. |

| ~2980, ~2870 | C-H (Alkyl) | Stretching | From the methyl, ethyl, and methylene groups. |

| ~1600, ~1480 | C=C (Aromatic) | Stretching | Ring skeletal vibrations. |

| ~1250 and ~1050 | C-O (Aryl-Alkyl Ether) | Stretching | Phenyl alkyl ethers typically show two strong C-O stretching bands.[4][5] |

| ~1040 | C-O (Alcohol) | Stretching | Primary alcohol C-O stretch. |

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the known functional groups of the target molecule. The absence of other strong peaks (e.g., a carbonyl C=O stretch around 1700 cm⁻¹) is also a key piece of structural confirmation.[6]

-

Integrated Structural Elucidation Workflow

The power of this multi-technique approach lies in the integration of all data points. No single technique is sufficient, but together they provide an unassailable structural proof.

Caption: Integrated workflow for structural verification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with the care afforded to similar aromatic alcohols and ethers.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

The structural analysis of this compound is a systematic process that relies on the synergistic application of NMR, MS, and IR spectroscopy. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity and purity of their material. This foundational step is critical for ensuring the validity of any subsequent chemical or biological studies, embodying the principles of scientific rigor and trustworthiness in drug development and chemical research.

References

Sources

- 1. samiraschem.com [samiraschem.com]

- 2. STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE | European Chemical Bulletin [bibliomed.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. readchemistry.com [readchemistry.com]

- 7. rsc.org [rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of (3-Ethoxy-5-methyl-phenyl)-methanol

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of (3-Ethoxy-5-methyl-phenyl)-methanol, a valuable benzyl alcohol derivative for research and development in medicinal chemistry and materials science. The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, justifying each experimental choice to ensure reproducibility and success. We will explore a robust, two-step synthesis route commencing from the commercially available precursor, 3-Hydroxy-5-methylbenzaldehyde. The synthesis involves a regioselective etherification followed by a chemoselective reduction of the carbonyl group. This guide includes detailed mechanistic insights, step-by-step experimental protocols, quantitative data summaries, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a substituted benzyl alcohol whose structural motifs are of significant interest in the design of novel organic molecules. The presence of the ethoxy group enhances lipophilicity, while the benzyl alcohol moiety serves as a versatile handle for further chemical transformations. The strategic design of its synthesis is paramount for achieving high purity and yield, which are critical for downstream applications.

The synthetic strategy detailed herein is a logical and efficient two-step process designed for both scalability and reliability:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-Hydroxy-5-methylbenzaldehyde is selectively etherified using ethyl iodide in the presence of a mild base. This classic and highly reliable method ensures the formation of the desired ethoxy ether.[1][2]

-

Chemoselective Carbonyl Reduction: The aldehyde functional group of the resulting 3-Ethoxy-5-methylbenzaldehyde is reduced to a primary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent chemoselectivity for aldehydes and ketones, ensuring the integrity of the aromatic ether linkage.[3][4]

This approach leverages readily available starting materials and employs well-understood, high-yielding reactions, making it an attractive and practical route for laboratory-scale synthesis.

Synthesis Pathway Visualization

The overall workflow from the starting material to the final product is illustrated below. This diagram outlines the progression through the key intermediate to yield this compound.

Caption: Mechanism of the Williamson Ether Synthesis step.

Causality Behind Experimental Choices:

-

Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, ideal for deprotonating phenols without being so strong as to cause side reactions with the aldehyde group. Its insolubility in acetone drives the reaction forward by removing the KHCO₃ byproduct from the solution.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the organic starting material and facilitates the Sₙ2 reaction by solvating the potassium cation without hydrogen-bonding to the nucleophile, thus preserving its reactivity.

-

Electrophile (Ethyl Iodide): Ethyl iodide is a highly reactive primary alkyl halide, which is optimal for Sₙ2 reactions, minimizing the potential for competing elimination reactions. [5]* Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and completion within a practical timeframe.

Step 2: Reduction of 3-Ethoxy-5-methylbenzaldehyde

The transformation of an aldehyde to a primary alcohol is a fundamental reduction in organic synthesis. The choice of reducing agent is critical for ensuring chemoselectivity.

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral borate-alkoxide intermediate. Subsequent workup with a protic source (in this case, the ethanol solvent or an acidic quench) protonates the alkoxide to yield the final primary alcohol product, this compound.

Caption: Mechanism of the chemoselective aldehyde reduction.

Causality Behind Experimental Choices:

-

Reducing Agent (NaBH₄): Sodium borohydride is a mild and selective reducing agent. [3]It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or ethers, making it perfect for this transformation. [3][4]Its safety and ease of handling in protic solvents like ethanol make it a superior choice over more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄). [4]* Solvent (Ethanol): Ethanol is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent. It also serves as the proton source during the workup phase to neutralize the alkoxide intermediate.

-

Temperature (0 °C to Room Temperature): The reaction is initiated at a lower temperature (0 °C) to moderate the initial exothermic reaction upon addition of NaBH₄. Allowing the reaction to proceed to room temperature ensures it goes to completion.

Detailed Experimental Protocols

Safety Precautions: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 3-Ethoxy-5-methylbenzaldehyde

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: To the flask, add 3-Hydroxy-5-methylbenzaldehyde (5.0 g, 36.7 mmol), potassium carbonate (7.6 g, 55.1 mmol, 1.5 equiv.), and 100 mL of acetone.

-

Initiation: Begin vigorous stirring to create a suspension. Add ethyl iodide (4.4 mL, 8.6 g, 55.1 mmol, 1.5 equiv.) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).

-

Wash the collected solids with a small amount of fresh acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the resulting crude oil in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil.

-

Protocol 2: Synthesis of this compound

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and placed in an ice-water bath.

-

Reagent Charging: Dissolve the 3-Ethoxy-5-methylbenzaldehyde (e.g., 4.0 g, 24.4 mmol) obtained from the previous step in 80 mL of ethanol.

-

Reduction:

-

Cool the solution to 0 °C in the ice bath.

-

Slowly add sodium borohydride (1.1 g, 29.2 mmol, 1.2 equiv.) in small portions over 15 minutes to control the effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Workup:

-

Quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C.

-

Evaporate the majority of the ethanol under reduced pressure.

-

Add 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a colorless oil or a low-melting solid.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described synthesis pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Parameter | Step 1: Etherification | Step 2: Reduction |

| Starting Material | 3-Hydroxy-5-methylbenzaldehyde | 3-Ethoxy-5-methylbenzaldehyde |

| Molecular Weight ( g/mol ) | 136.15 | 164.20 |

| Mass of Starting Material | 5.0 g | 4.0 g |

| Moles of Starting Material | 36.7 mmol | 24.4 mmol |

| Product | 3-Ethoxy-5-methylbenzaldehyde | This compound |

| Molecular Weight ( g/mol ) | 164.20 | 166.22 |

| Theoretical Yield (g) | 6.03 g | 4.06 g |

| Typical Actual Yield (g) | ~5.4 g | ~3.7 g |

| Typical % Yield | ~90% | ~91% |

Conclusion

This guide has detailed a highly efficient and reliable two-step synthesis for this compound. The pathway, which employs a Williamson ether synthesis followed by a chemoselective sodium borohydride reduction, is underpinned by well-established and understood chemical principles. By providing in-depth mechanistic explanations, justifying the selection of reagents and conditions, and offering clear, step-by-step protocols, this document serves as a robust resource for researchers and professionals. The presented methodology is designed to deliver the target compound in high yield and purity, facilitating its use in advanced applications within drug discovery and materials science.

References

-

Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link]

-

3,5-Dimethylphenol Compound Information. FooDB. [Link]

- Process for the preparation of 3,5-dimethylphenol.

-

Preparation of 3,5-dimethylphenol. PrepChem.com. [Link]

-

Xylenol (Dimethylphenol): Core Production Technologies. LinkedIn. [Link]

-

Carbonyl reduction. Wikipedia. [Link]

-

Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts. ResearchGate. [Link]

-

Alcohols from Carbonyl Compounds: Reduction. Fundamentals of Organic Chemistry. [Link]

-

Reduction of Aldehydes and Ketones. Vedantu. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

[3-Ethoxy-5-(hydroxymethyl)phenyl]methanol Information. PubChem. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

A simple and an efficient method for the preparation of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

- Process for the preparation of hydroxybenzaldehydes.

-

Williamson Ether Synthesis Video Tutorial. YouTube. [Link]

-

Benzaldehyde, 4-ethoxy-3-hydroxy- Synthesis Procedure. Organic Syntheses. [Link]

-

Synthesis procedure for 3-hydroxy benzaldehyde. ResearchGate. [Link]

-

3-Hydroxy-5-methylbenzaldehyde Information. PubChem. [Link]

-

(3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-phenyl)methanol Information. LookChem. [Link]

- Process for the preparation of 3-hydroxybenzyl alcohol.

-

o-METHYLBENZYL ALCOHOL Synthesis Procedure. Organic Syntheses. [Link]

-

Supporting Information for a related synthesis. The Royal Society of Chemistry. [Link]

-

Mechanism of the reduction of 3-ethoxy-4-hydroxybenzaldehyde with NaBH4. Chegg. [Link]

-

Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. The Royal Society of Chemistry. [Link]

-

Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent. University of Windsor. [Link]

-

3,5-Dihydroxybenzaldehyde Information. PubChem. [Link]

-

3-Methoxy-5-methylbenzaldehyde Information. PubChem. [Link]

-

3-Ethoxybenzaldehyde Information. PubChem. [Link]

-

Synthesis of a hydantoin derivative. MDPI. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 9.5 Alcohols from Carbonyl Compounds: Reduction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (3-Ethoxy-5-methyl-phenyl)-methanol

Abstract

This technical guide provides a comprehensive scientific overview of (3-Ethoxy-5-methyl-phenyl)-methanol, a substituted aromatic alcohol. As this compound is not readily found in commercial catalogs and lacks a designated CAS number, this document focuses on a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic characteristics. The synthesis is predicated on the robust and well-documented reduction of a benzaldehyde precursor. Spectroscopic analysis is inferred from data on structurally analogous compounds. Furthermore, potential applications in drug discovery, materials science, and specialty chemicals are discussed, drawing parallels with other functionalized benzyl alcohols. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this specific, and likely novel, chemical entity.

Introduction and Compound Identification

This compound is a substituted benzyl alcohol characterized by an ethoxy and a methyl group at the meta positions of the phenyl ring relative to the hydroxymethyl group. A thorough search of chemical databases reveals a lack of a specific CAS (Chemical Abstracts Service) registry number for this precise structure. This suggests that the compound is not widely commercially available and has not been extensively documented in the scientific literature, presenting an opportunity for novel research and application development.

The structural features of this compound—a primary alcohol function, a lipophilic ethoxy group, and a methyl group on an aromatic scaffold—suggest its potential utility as a versatile intermediate in organic synthesis. Substituted benzyl alcohols are a critical class of compounds, frequently serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and functional polymers.[1]

This guide, therefore, serves as a foundational document, providing a scientifically grounded pathway to its synthesis and characterization, thereby enabling its exploration for various research and development purposes.

Proposed Synthetic Pathway

The most direct and reliable method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. This approach is highly efficient and chemoselective, particularly with the use of mild reducing agents like sodium borohydride (NaBH₄).[2][3][4] The proposed synthesis of this compound, therefore, commences with the preparation of its aldehyde precursor, 3-ethoxy-5-methylbenzaldehyde.

Synthesis of the Precursor: 3-Ethoxy-5-methylbenzaldehyde

A plausible route to 3-ethoxy-5-methylbenzaldehyde begins with a commercially available starting material, such as 3-hydroxy-5-methylbenzaldehyde, via a Williamson ether synthesis.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxy-5-methylbenzaldehyde in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base Addition: Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the suspension at room temperature for 20-30 minutes.

-

Ethylation: Add 1.2 equivalents of iodoethane or bromoethane to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude 3-ethoxy-5-methylbenzaldehyde can be purified by column chromatography on silica gel.

Reduction to this compound

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using sodium borohydride in an alcoholic solvent.

Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of purified 3-ethoxy-5-methylbenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the alcoholic solvent. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel to yield the final product.

Workflow of the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Characterization

In the absence of experimental data for this compound, its properties can be reliably predicted based on data from structurally similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid | General appearance of substituted benzyl alcohols. |

| Boiling Point | ~250-270 °C (at atm. pressure) | Extrapolated from benzyl alcohol and its substituted analogs. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | The presence of the ethoxy and methyl groups increases lipophilicity compared to benzyl alcohol.[5] |

Predicted Spectroscopic Data

The spectroscopic signature of this compound can be anticipated by analyzing the contributions of its functional groups.

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, alkyl, ether, and aromatic functionalities.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of an alcohol.[6]

-

C-H Stretch (sp³): Absorptions in the 2850-3000 cm⁻¹ range due to the C-H stretching vibrations of the methyl, ethyl, and methylene groups.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ corresponding to the aromatic C-H stretching.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region indicating the presence of the benzene ring.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the C-O stretching of the primary alcohol and the aryl ether.

The proton NMR spectrum will provide distinct signals for each type of proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

-

Aromatic Protons (Ar-H): Three signals in the range of 6.5-7.0 ppm, each integrating to 1H. These will likely appear as singlets or narrow multiplets.

-

Benzylic Protons (-CH₂OH): A singlet at approximately 4.6 ppm, integrating to 2H.[7][8]

-

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, typically between 1.5-3.0 ppm, which will exchange with D₂O.

-

Ethoxy Protons (-OCH₂CH₃): A quartet at around 4.0 ppm (2H) and a triplet at approximately 1.4 ppm (3H).

-

Methyl Protons (Ar-CH₃): A singlet at around 2.3 ppm, integrating to 3H.[8][9]

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the region of 110-160 ppm. The carbons attached to the ethoxy and methyl groups will be downfield, while the others will be in the more upfield region of the aromatic signals.

-

Benzylic Carbon (-CH₂OH): A signal around 65 ppm.[10]

-

Ethoxy Carbons (-OCH₂CH₃): A signal for the -OCH₂- carbon at approximately 63 ppm and a signal for the -CH₃ carbon around 15 ppm.

-

Methyl Carbon (Ar-CH₃): A signal around 21 ppm.[9]

Potential Applications and Research Directions

Substituted benzyl alcohols are valuable intermediates in several fields of chemical science. The unique substitution pattern of this compound makes it an attractive candidate for exploration in the following areas:

-

Pharmaceutical Synthesis: Benzyl alcohol moieties are present in a variety of biologically active molecules. This compound could serve as a precursor for the synthesis of novel therapeutic agents, where the ethoxy and methyl groups can modulate lipophilicity, metabolic stability, and receptor binding affinity.

-

Materials Science: Benzyl alcohols are used in the synthesis of polyesters, polyurethanes, and epoxy resins.[11][12] this compound could be incorporated into polymer backbones to impart specific properties such as altered thermal stability, solubility, and refractive index.

-

Fragrance and Flavor Industry: Many benzyl esters have pleasant aromas and are used in the fragrance industry. Esterification of this compound could lead to new fragrance compounds with unique scent profiles.

-

Specialty Solvents and Coatings: Due to its predicted properties, this compound could be investigated as a high-boiling point solvent or as a coalescing agent in paints and coatings.[13]

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a potentially valuable yet underexplored chemical entity. This guide provides a robust framework for its synthesis and characterization, based on established chemical principles and data from analogous structures. The proposed synthetic route via the reduction of 3-ethoxy-5-methylbenzaldehyde is both practical and scalable. The predicted spectroscopic data offer a clear roadmap for the structural elucidation of the synthesized compound. The potential applications in pharmaceuticals, materials science, and other areas of chemical industry highlight the importance of further investigation into this and other novel substituted benzyl alcohols.

References

A comprehensive list of references will be compiled upon the completion of experimental validation of the protocols and data presented in this guide. The foundational knowledge for this guide is based on established principles of organic chemistry and spectroscopy, supported by the cited search results.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jconsortium.com [jconsortium.com]

- 5. manavchem.com [manavchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethoxybenzyl alcohol(705-76-0) 1H NMR [m.chemicalbook.com]

- 8. 3,5-DIMETHYLBENZYL ALCOHOL(27129-87-9) 1H NMR spectrum [chemicalbook.com]

- 9. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 69718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. Industrial Applications of Benzyl Alcohol (BA): Guide for Epoxy & Pharma | Suze [suzehg.com]

- 13. vynova-group.com [vynova-group.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to (3-Ethoxy-5-methyl-phenyl)-methanol: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted benzyl alcohol derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, logical synthesis strategies, and state-of-the-art analytical methodologies for its characterization. We delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical building block.

Introduction: The Role of Substituted Benzyl Alcohols in Drug Discovery

Substituted benzyl alcohols are a critical class of organic compounds that serve as fundamental building blocks in medicinal chemistry and process development. Their utility stems from the versatile reactivity of the benzylic hydroxyl group, which can be readily transformed into a wide array of functional groups. This functional handle, combined with the diverse substitution patterns possible on the aromatic ring, allows for the precise tuning of a molecule's steric and electronic properties. This modulation is fundamental to optimizing pharmacological activity, selectivity, and pharmacokinetic profiles of drug candidates.

As pharmaceutical intermediates, the quality and purity of compounds like this compound are of paramount importance.[] High-purity intermediates are essential for ensuring the safety, efficacy, and batch-to-batch consistency of the final API.[] The rigorous characterization of these intermediates is a critical checkpoint in the drug manufacturing process, preventing the propagation of impurities into the final drug product.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is the primary step for its effective use in multi-step synthesis.[4] Based on its structure, the key properties of this compound have been calculated and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | Calculated |

| Molecular Weight | 166.22 g/mol | Calculated |

| IUPAC Name | (3-Ethoxy-5-methyl-phenyl)methanol | |

| CAS Number | 2090727-86-7 | [5] |

The presence of an ethoxy and a methyl group on the phenyl ring, in addition to the hydroxymethyl group, influences the molecule's polarity, solubility, and reactivity. The ethoxy group, being an electron-donating group, can affect the reactivity of the aromatic ring in electrophilic substitution reactions. The overall structure suggests moderate solubility in organic solvents.

Synthesis and Purification Strategies

While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthesis can be designed based on established organic chemistry principles. A common approach involves the reduction of a corresponding benzoic acid derivative or the functionalization of a pre-existing substituted benzene ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. This approach identifies commercially available or readily synthesizable starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Workflow

A plausible synthetic route starting from 3,5-dihydroxybenzoic acid is detailed below. This multi-step process offers good control over the introduction of the desired functional groups.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Illustrative):

-

Selective Ethoxylation: To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent like DMF, add a mild base such as potassium carbonate. Slowly add one equivalent of iodoethane and heat the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Methylation: The product from the first step is then subjected to methylation using a methylating agent like dimethyl sulfate in the presence of a base.

-

Reduction: The resulting 3-ethoxy-5-methylbenzoic acid is then reduced to the target alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF would be effective for this transformation.

-

Purification: The final product would be purified using column chromatography on silica gel to ensure high purity, which is crucial for its use in subsequent synthetic steps.[]

Comprehensive Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed.[4][6] This comprehensive characterization is a cornerstone of quality control in pharmaceutical development.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will provide information on the number and types of protons in the molecule. Expected signals would include triplets and quartets for the ethoxy group, a singlet for the methyl group, distinct signals for the aromatic protons, and a characteristic signal for the benzylic CH₂OH protons.

-

¹³C NMR: This will confirm the carbon framework of the molecule, showing distinct peaks for each unique carbon atom.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected vibrational bands for this compound would include:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

C-H stretching bands for the aromatic ring and alkyl groups.

-

C-O stretching bands for the alcohol and ether linkages.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 166.22. Fragmentation patterns can provide further structural information.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[] A validated HPLC method, typically using a reverse-phase column, can be used to separate the target compound from any starting materials, by-products, or degradation products. Purity is determined by the area percentage of the main peak.

-

Gas Chromatography (GC): For volatile compounds, GC can also be an effective tool for purity analysis.

The workflow for the analytical characterization is depicted below:

Caption: Workflow for the purification and analytical characterization of this compound.

Potential Applications in Drug Development

As a functionalized benzyl alcohol, this compound is a valuable intermediate for creating more complex molecules. The hydroxyl group can be a point of attachment for various linkers or pharmacophores. It can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical transformations. The substituted aromatic ring itself can be a key component of a pharmacophore, interacting with biological targets through hydrophobic and electronic interactions.

Conclusion

This compound, with a molecular weight of 166.22 g/mol , represents a potentially important, though not widely documented, intermediate for organic synthesis. This guide has outlined its key physicochemical properties, a logical synthetic pathway, and a comprehensive strategy for its analytical characterization. Adherence to these rigorous standards of synthesis and analysis is crucial for its successful application in research and drug development, ensuring the integrity and quality of the final products.

References

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Cloud.

- Chemical and analytical characterization of related organic impurities in drugs. (2003). PubMed.

- Pharmaceutical Intermediates in Drug Synthesis. (2025). BOC Sciences.

- Characterization for Pharmaceutical Products.Eurofins.

- Physical and Chemical Characteriz

- (3-Methoxy-5-methylphenyl)methanol.BLD Pharm.

Sources

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. 119650-44-1|(3-Methoxy-5-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Spectroscopic Analysis of (3-Ethoxy-5-methyl-phenyl)-methanol: A Technical Guide

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

(3-Ethoxy-5-methyl-phenyl)-methanol, a substituted aromatic alcohol, presents a unique molecular architecture of interest in synthetic chemistry and drug discovery. Its structural features, including the ethoxy and methyl substitutions on the phenyl ring, influence its physicochemical properties and potential biological activity. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and to serve as a reference for future studies involving this scaffold.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and draws upon comparative data from structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the atoms of this compound are numbered as illustrated in the following diagram. This systematic numbering will be used consistently throughout the guide for the assignment of spectroscopic signals.

Figure 1. Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a Bruker Avance III HD 400 MHz spectrometer, or an equivalent instrument.

-

¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).

¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the ethoxy group, and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -OCH₂CH ₃ (C10) |

| ~2.30 | Singlet | 3H | Ar-CH ₃ (C7) |

| ~4.05 | Quartet | 2H | -OCH ₂CH₃ (C9) |

| ~4.65 | Singlet | 2H | Ar-CH ₂OH (C11) |

| ~6.70 | Singlet | 1H | Ar-H (H2 or H6) |

| ~6.80 | Singlet | 1H | Ar-H (H4) |

| ~6.85 | Singlet | 1H | Ar-H (H6 or H2) |

| Variable | Broad Singlet | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Ethoxy Group: The ethoxy group gives rise to a characteristic triplet at approximately 1.40 ppm for the methyl protons (C10) and a quartet at around 4.05 ppm for the methylene protons (C9). The coupling between these two sets of protons (a triplet and a quartet) is a classic ethyl group pattern.

-

Aromatic Methyl Group: The methyl group attached to the aromatic ring (C7) is expected to appear as a sharp singlet at approximately 2.30 ppm.

-

Benzylic Methylene Group: The two protons of the benzylic methylene group (C11) are chemically equivalent and are expected to produce a singlet around 4.65 ppm.

-

Aromatic Protons: The three protons on the aromatic ring are in distinct chemical environments. Due to the substitution pattern, they are expected to appear as singlets or very narrowly split multiplets in the aromatic region of the spectrum (typically between 6.70 and 6.85 ppm).

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet that can exchange with deuterium upon addition of D₂O.

¹³C NMR Spectroscopic Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | -OCH₂C H₃ (C10) |

| ~21.5 | Ar-C H₃ (C7) |

| ~63.5 | -OC H₂CH₃ (C9) |

| ~65.0 | Ar-C H₂OH (C11) |

| ~112.0 | Ar-C H (C2 or C6) |

| ~113.0 | Ar-C H (C4) |

| ~120.0 | Ar-C H (C6 or C2) |

| ~139.0 | Ar-C -CH₃ (C5) |

| ~143.0 | Ar-C -CH₂OH (C1) |

| ~159.0 | Ar-C -OCH₂CH₃ (C3) |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The carbon of the ethoxy methyl group (C10) is expected at the highest field (~15.0 ppm), followed by the aromatic methyl carbon (C7) at around 21.5 ppm. The ethoxy methylene carbon (C9) and the benzylic methylene carbon (C11) are expected to appear at approximately 63.5 ppm and 65.0 ppm, respectively.

-

Aromatic Carbons: The aromatic region will show six distinct signals. The carbons bearing a proton (C2, C4, C6) will appear in the range of ~112.0-120.0 ppm. The quaternary carbons will be downfield, with the carbon attached to the electron-donating ethoxy group (C3) being the most deshielded (~159.0 ppm). The carbons attached to the methyl (C5) and hydroxymethyl (C1) groups are expected around 139.0 ppm and 143.0 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans is usually sufficient.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the empty sample holder is subtracted.

IR Spectroscopic Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1600, 1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation of the IR Spectrum:

-

O-H Stretch: A prominent, broad absorption band centered around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3050-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl and ethoxy groups will appear between 2980 and 2850 cm⁻¹.

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the aromatic ring will be observed as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretches: A strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric aryl-O-C stretch of the ethoxy group. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹. The symmetric aryl-O-C stretch will likely appear near 1040 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted aromatic ring are expected in the 850-800 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometric Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 148 | [M - H₂O]⁺ |

| 137 | [M - CH₂OH]⁺ |

| 121 | [M - OCH₂CH₃]⁺ |

| 109 | [M - C₂H₅O - CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 166, corresponding to the molecular weight of C₁₀H₁₄O₂.

-

Loss of Water: A peak at m/z 148 would correspond to the loss of a water molecule from the molecular ion, a common fragmentation pathway for alcohols.

-

Loss of Hydroxymethyl Group: Fragmentation involving the cleavage of the C-C bond between the aromatic ring and the methylene group would result in a fragment at m/z 137.

-

Loss of Ethoxy Group: Cleavage of the ether bond can lead to the loss of an ethoxy radical, giving a fragment at m/z 121.

-

Benzylic Cleavage and Rearrangement: The formation of the tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of benzyl derivatives.